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molecular formula C10H13ClN2O2 B8427354 Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride

Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride

Cat. No. B8427354
M. Wt: 228.67 g/mol
InChI Key: LAXQSGZITZNHLX-UHFFFAOYSA-N
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Patent
US08471026B2

Procedure details

The crude methyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride (1.20 g, 3.76 mmol) was dissolved in MeOH (100 mL) and thoroughly degassed. Palladium hydroxide (0.185 g, 1.32 mmol) was added to the solution before being purged with H2 gas three times. The reaction was allowed to stir at rt for 13 h under 1 atm of H2 gas. The mixture was then filtered through a pad of Celite and rinsed with EtOH. The filtrate was then concentrated down to yield methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride (0.97 g, 100%). LC-MS: (FA) ES+ 220; 1H NMR (Methanol-d4, 400 MHz) δ 8.05 (d, J=8.0 Hz, 1H), 7.89 (d, J=8.0 Hz, 1H), 4.52 (s, 2H), 3.98 (s, 3H), 3.66 (t, J=6.5 Hz, 2H), 3.33 (m, 2H).
Name
methyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.185 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].C([N:9]1[CH2:18][CH2:17][C:16]2[N:15]=[C:14]([C:19]([O:21][CH3:22])=[O:20])[CH:13]=[CH:12][C:11]=2[CH2:10]1)C1C=CC=CC=1>CO.[OH-].[Pd+2].[OH-]>[ClH:1].[N:15]1[C:16]2[CH2:17][CH2:18][NH:9][CH2:10][C:11]=2[CH:12]=[CH:13][C:14]=1[C:19]([O:21][CH3:22])=[O:20] |f:0.1,3.4.5,6.7|

Inputs

Step One
Name
methyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride
Quantity
1.2 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N1CC=2C=CC(=NC2CC1)C(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.185 g
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at rt for 13 h under 1 atm of H2 gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
thoroughly degassed
CUSTOM
Type
CUSTOM
Details
before being purged with H2 gas three times
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through a pad of Celite
WASH
Type
WASH
Details
rinsed with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated down

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
Cl.N1=C(C=CC=2CNCCC12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.97 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 112.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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